![molecular formula C26H16O6S2 B13138250 1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione CAS No. 106027-93-4](/img/structure/B13138250.png)
1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with hydroxy and hydroxyphenylthio groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Functional Group Introduction: Hydroxy groups are introduced at the 1 and 8 positions through hydroxylation reactions.
Thioether Formation: The hydroxyphenylthio groups are introduced via a nucleophilic substitution reaction, where thiophenol derivatives react with the anthracene backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: The hydroxy and thioether groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: The parent compound, lacking the hydroxy and thioether substitutions.
1,8-Dihydroxyanthracene-9,10-dione: Similar structure but without the thioether groups.
4,5-Bis((4-hydroxyphenyl)thio)anthracene-9,10-dione: Lacks the hydroxy groups at the 1 and 8 positions.
Uniqueness
1,8-Dihydroxy-4,5-bis((4-hydroxyphenyl)thio)anthracene-9,10-dione is unique due to the combination of hydroxy and hydroxyphenylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
106027-93-4 |
|---|---|
Molekularformel |
C26H16O6S2 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
1,8-dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O6S2/c27-13-1-5-15(6-2-13)33-19-11-9-17(29)21-23(19)26(32)24-20(12-10-18(30)22(24)25(21)31)34-16-7-3-14(28)4-8-16/h1-12,27-30H |
InChI-Schlüssel |
VIPQPUCZOQYKME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)SC5=CC=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


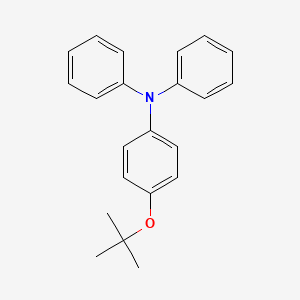
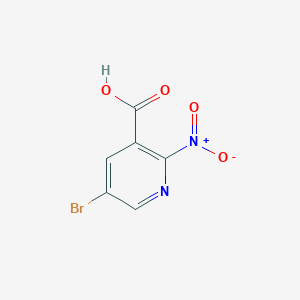

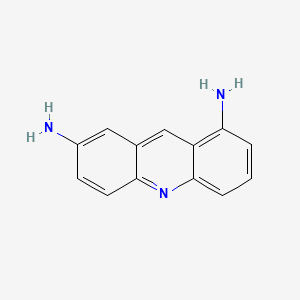
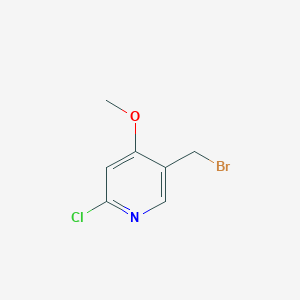
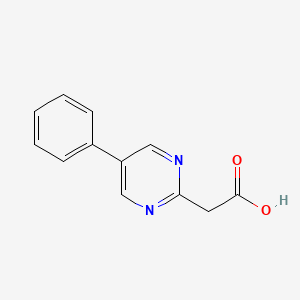
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)

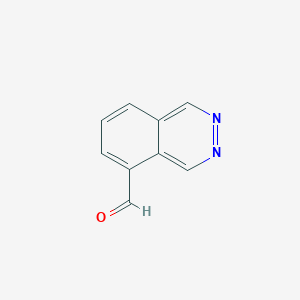
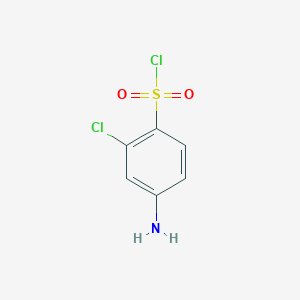
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)
